

# Palomid 529 and Neovascular Age-Related Macular Degeneration: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Palomid 529 |           |
| Cat. No.:            | B1683854    | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

Neovascular age-related macular degeneration (nAMD) is a leading cause of severe vision loss in the elderly, characterized by the pathological growth of new blood vessels in the choroid. Current standard-of-care, anti-VEGF therapies, have revolutionized nAMD management, yet a subset of patients shows refractory responses, highlighting the need for alternative therapeutic strategies. **Palomid 529** (P529), also known as RES-529, is a novel, small-molecule inhibitor of the phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway.[1] This technical guide provides a comprehensive overview of **Palomid 529**, detailing its mechanism of action, preclinical efficacy, clinical evaluation in nAMD, and relevant experimental protocols.

# Introduction: The PI3K/Akt/mTOR Pathway in nAMD

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that governs cellular proliferation, growth, survival, and angiogenesis.[2] Dysregulation of this pathway is implicated in various diseases, including cancer and nAMD. In the context of nAMD, the pathway's downstream effectors can promote the expression of pro-angiogenic factors like vascular endothelial growth factor (VEGF) and hypoxia-inducible factor- $1\alpha$  (HIF- $1\alpha$ ), contributing to the development of choroidal neovascularization (CNV).[3][4]



Palomid 529 is a synthetic, non-steroidal small molecule that uniquely functions as a dual inhibitor of mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1][5] Unlike rapamycin and its analogs which primarily inhibit mTORC1, Palomid 529 disrupts the assembly of both complexes, leading to a more comprehensive blockade of the mTOR signaling cascade.[1][6] This dual inhibition is significant as mTORC2 is responsible for the full activation of Akt, a key upstream activator of mTORC1. By inhibiting both complexes, Palomid 529 theoretically offers a more potent and complete suppression of the pathway, potentially overcoming the feedback loops that can limit the efficacy of mTORC1-specific inhibitors.[2]

## **Mechanism of Action of Palomid 529**

**Palomid 529** exerts its anti-angiogenic effects by allosterically inhibiting the PI3K/Akt/mTOR pathway through the dissociation of both TORC1 and TORC2 complexes.[3][6] This leads to the downstream inhibition of key signaling molecules involved in angiogenesis and cellular proliferation. Specifically, **Palomid 529** has been shown to inhibit the phosphorylation of Akt at Ser-473 (a direct target of TORC2) and S6 ribosomal protein (a downstream effector of TORC1).[6]

The proposed mechanism of action is visualized in the following signaling pathway diagram:





Click to download full resolution via product page

Palomid 529's dual inhibition of mTORC1 and mTORC2.



# Preclinical Data In Vitro Studies

**Palomid 529** has demonstrated potent anti-proliferative and pro-apoptotic effects on endothelial cells, which are crucial for the formation of new blood vessels.

| Parameter                   | Cell Type                                             | Stimulant | IC50          | Reference |
|-----------------------------|-------------------------------------------------------|-----------|---------------|-----------|
| Proliferation<br>Inhibition | Human Umbilical<br>Vein Endothelial<br>Cells (HUVECs) | VEGF      | 20 nM         | [6]       |
| Proliferation<br>Inhibition | Human Umbilical<br>Vein Endothelial<br>Cells (HUVECs) | bFGF      | 30 nM         | [6]       |
| Proliferation<br>Inhibition | Choroidal<br>Vascular<br>Endothelial Cells<br>(CVECs) | VEGF      | Not Specified | [7]       |

Note: In a study on VEGF-enriched choroidal vascular endothelial cells, **Palomid 529** inhibited proliferation, and its combination with other anti-VEGF molecules showed a more effective inhibitory effect.[7]

# In Vivo Studies

Preclinical studies in animal models of retinal neovascularization have shown promising results for **Palomid 529**.



| Model                                                   | Animal | Administration | Efficacy                            | Reference |
|---------------------------------------------------------|--------|----------------|-------------------------------------|-----------|
| Laser-Induced<br>Choroidal<br>Neovascularizati<br>on    | Mouse  | Not Specified  | 65% inhibition of neovascularizatio | [8]       |
| Oxygen-Induced Retinopathy (Retinopathy of Prematurity) | Mouse  | Not Specified  | 65% inhibition of neovascularizatio | [8]       |

# **Clinical Evaluation in nAMD**

A Phase I, open-label, prospective pilot study was conducted to assess the safety and tolerability of subconjunctival **Palomid 529** in patients with nAMD refractory to anti-VEGF therapy.[6]



| Parameter           | Details                                                                                                                                                                                                                                                    | Reference |
|---------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Study Design        | Phase I, open-label, prospective pilot study                                                                                                                                                                                                               | [6]       |
| Participants        | 5 patients with nAMD refractory to anti-VEGF therapy                                                                                                                                                                                                       | [6]       |
| Intervention        | Three serial monthly subconjunctival injections of 1.9 mg Palomid 529 (100 µL of a 19 mg/mL solution)                                                                                                                                                      | [6]       |
| Concomitant Therapy | Monthly intravitreal anti-VEGF injections were offered                                                                                                                                                                                                     | [6]       |
| Primary Outcome     | Safety and tolerability                                                                                                                                                                                                                                    | [6]       |
| Results             | The drug was well-tolerated with no drug-related serious adverse events. A depot of the drug formed at the injection site. No significant changes in best-corrected visual acuity or other efficacy markers were observed in this small, short-term study. | [6]       |

# Experimental Protocols Laser-Induced Choroidal Neovascularization (CNV) in Mice

This is a widely used animal model to mimic the neovascularization process in nAMD. The following is a general protocol.





Click to download full resolution via product page

A typical experimental workflow for the laser-induced CNV model.

#### **Detailed Steps:**

 Animal Preparation: C57BL/6J mice are typically used. Anesthetize the mice and dilate their pupils with a topical mydriatic agent.[1]



- Laser Photocoagulation: Using a slit lamp and a laser, create four laser spots around the optic nerve in each eye to rupture Bruch's membrane.[1] The formation of a vapor bubble indicates a successful rupture.[9]
- Drug Administration: Palomid 529 can be administered through various routes, such as intravitreal or subconjunctival injections, at specified doses and time points relative to the laser injury.
- Post-Procedure Monitoring: Animals are monitored for any adverse effects. In vivo imaging techniques like fundus photography and optical coherence tomography (OCT) can be used to track the development of CNV lesions.[1]
- Tissue Collection and Analysis: At a predetermined endpoint (e.g., 7 or 14 days post-laser), euthanize the mice and enucleate the eyes. Prepare choroidal flat mounts and stain with a vascular marker (e.g., isolectin B4) to visualize the neovascularization.[1]
- Quantification: Capture images of the stained flat mounts and quantify the area of the CNV lesions using image analysis software.[1]

# Western Blot Analysis for mTOR Pathway Inhibition

This technique is used to detect and quantify the levels of specific proteins in a sample, allowing for the assessment of the phosphorylation status of key components of the mTOR pathway.





Click to download full resolution via product page

Standard workflow for Western blot analysis.



#### **Detailed Steps:**

- Sample Preparation: Lyse cells or tissues in a buffer containing protease and phosphatase inhibitors to extract proteins.[10]
- Protein Quantification: Determine the protein concentration of each sample using a standard method like the BCA assay to ensure equal loading.[10]
- Gel Electrophoresis: Separate the protein samples by size using sodium dodecyl sulfatepolyacrylamide gel electrophoresis (SDS-PAGE).[11]
- Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[10]
- Blocking: Block the membrane with a protein-rich solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.[11]
- Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., total Akt, phospho-Akt (Ser473), total S6K, phospho-S6K).[12]
- Secondary Antibody and Detection: Wash the membrane and incubate it with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase). Add a chemiluminescent substrate to produce a signal that can be captured on film or with a digital imager.[11]
- Analysis: Quantify the band intensities to determine the relative levels of protein expression and phosphorylation.[12]

## **Conclusion and Future Directions**

**Palomid 529** represents a promising therapeutic agent for nAMD with a distinct mechanism of action that targets the PI3K/Akt/mTOR pathway. Its ability to inhibit both mTORC1 and mTORC2 offers a more comprehensive blockade of this key signaling cascade compared to earlier mTOR inhibitors. Preclinical studies have demonstrated its potent anti-angiogenic effects both in vitro and in vivo. The initial Phase I clinical trial established a favorable safety profile for subconjunctival administration in patients with nAMD.



Future research should focus on larger, randomized controlled trials to definitively establish the efficacy of **Palomid 529** in nAMD, both as a monotherapy and in combination with existing anti-VEGF agents. Further investigation into optimal dosing, delivery methods, and patient populations most likely to benefit will be crucial for its clinical development. The exploration of **Palomid 529**'s potential in other retinal vascular diseases is also a promising avenue for future studies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

- 1. Optimization of an Image-Guided Laser-Induced Choroidal Neovascularization Model in Mice | PLOS One [journals.plos.org]
- 2. Video: A Mouse Model for Laser-induced Choroidal Neovascularization [jove.com]
- 3. ccrod.cancer.gov [ccrod.cancer.gov]
- 4. Reduced VEGF production, angiogenesis, and vascular regrowth contribute to the antitumor properties of dual mTORC1/mTORC2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neovascular Progression and Retinal Dysfunction in the Laser-Induced Choroidal Neovascularization Mouse Model [mdpi.com]
- 6. Palomid 529, a Novel Small-Molecule Drug, Is a TORC1/TORC2 Inhibitor That Reduces Tumor Growth, Tumor Angiogenesis, and Vascular Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. orbi.uliege.be [orbi.uliege.be]
- 10. benchchem.com [benchchem.com]
- 11. 1.2 Western Blot and the mTOR Pathway Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 12. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings PMC [pmc.ncbi.nlm.nih.gov]



 To cite this document: BenchChem. [Palomid 529 and Neovascular Age-Related Macular Degeneration: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683854#palomid-529-and-neovascular-age-related-macular-degeneration]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com